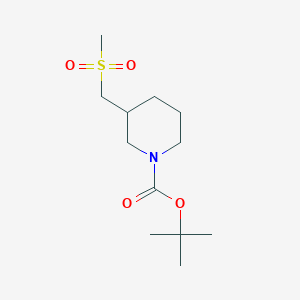

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a common heterocyclic structure found in many biologically active compounds. The presence of a tert-butyl group and a methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.

Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles, allowing for further functionalization of the molecule.

Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid functionality.

Common Reagents and Conditions

Nucleophiles: Used in substitution reactions to replace the methylsulfonyl group.

Acids: Used in hydrolysis reactions to remove the tert-butyl group.

Major Products

Substituted piperidine derivatives: Formed through substitution reactions.

Carboxylic acids: Formed through hydrolysis reactions.

Scientific Research Applications

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Drug Discovery: As a scaffold for the development of new pharmaceuticals.

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.

Mechanism of Action

The specific mechanism of action of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is not well-documented. the presence of the methylsulfonyl group suggests it could play a role in targeted delivery or controlled release of a drug molecule. The compound’s reactivity and functional groups may interact with molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with the methylsulfonyl group at a different position.

Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methylsulfonyl groups. This combination of functional groups provides distinct reactivity and solubility properties, making it valuable for specific applications in drug discovery and organic synthesis.

Biological Activity

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate, a compound with significant medicinal potential, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure and Weight:

- Molecular Formula: C12H19N1O4S

- Molecular Weight: 279.35 g/mol

- InChI Key: WLAZHMYDLUILKR-VIFPVBQESA-N

The compound features a piperidine core substituted with a tert-butyl group and a methylsulfonyl moiety, contributing to its unique reactivity and biological profile.

Synthesis Overview

The synthesis of this compound typically involves the reaction of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine as a base. The following table summarizes the synthesis conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | (S)-tert-butyl-3-hydroxypiperidine, methanesulfonyl chloride | DCM, 0°C, 1h | 100% |

| 2 | (S)-tert-butyl-3-hydroxypiperidine, triethylamine | Toluene, 0°C to room temp | 26.8 g |

This compound exhibits various biological activities that are primarily attributed to its structural components:

-

Anticancer Activity:

- Studies have indicated that compounds with similar piperidine structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, related compounds have shown to suppress tumor growth in xenograft models by modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .

- Neuroprotective Effects:

- Anti-inflammatory Properties:

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- A study demonstrated that piperidine derivatives could significantly reduce the viability of glioblastoma cells through apoptosis induction and cell cycle arrest .

- Another investigation into sulfonamide-containing piperidines revealed their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress markers .

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZYQQYXAHBTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.